Cas no 1214041-87-8 (Boc-3,4-difluoro-DL-phenylalanine)

Boc-3,4-difluoro-DL-phenylalanine 化学的及び物理的性質

名前と識別子

-

- Boc-3,4-difluoro-DL-phenylalanine

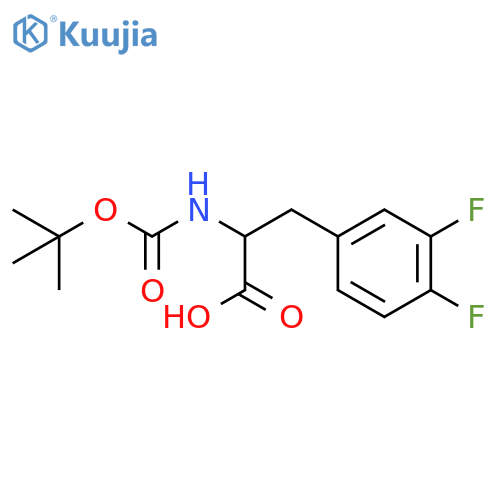

- 2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid

- N-Boc-3,4-difluoro-DL-phenylalanine

- Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-

- 3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

- 4944AH

- AB06784

- AB06788

- VZ31509

- SY039679

- N12362

-

- MDL: MFCD03788084

- インチ: 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: CYAOPVHXASZUDE-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 384

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 75.6

Boc-3,4-difluoro-DL-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234078-250mg |

2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | 99% (HPLC) | 250mg |

$265 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234078-1g |

2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | 99% (HPLC) | 1g |

$450 | 2024-06-06 | |

| abcr | AB530805-1g |

Boc-3,4-difluoro-DL-phenylalanine (Boc-DL-Phe(3,4-diF)-OH); . |

1214041-87-8 | 1g |

€401.70 | 2025-02-15 | ||

| abcr | AB530805-250mg |

Boc-3,4-difluoro-DL-phenylalanine (Boc-DL-Phe(3,4-diF)-OH); . |

1214041-87-8 | 250mg |

€217.70 | 2025-02-15 | ||

| 1PlusChem | 1P009HUW-250mg |

2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | ≥ 99% (HPLC) | 250mg |

$151.00 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081186-1g |

2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | 98% | 1g |

¥1246.00 | 2024-08-09 | |

| Ambeed | A752045-1g |

Boc-3,4-difluoro-DL-phenylalanine |

1214041-87-8 | 97% | 1g |

$194.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1234078-1g |

2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | 99% (HPLC) | 1g |

$450 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1234078-1g |

2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid |

1214041-87-8 | 99% (HPLC) | 1g |

$450 | 2025-03-01 | |

| abcr | AB530805-250 mg |

Boc-3,4-difluoro-DL-phenylalanine (Boc-DL-Phe(3,4-diF)-OH); . |

1214041-87-8 | 250MG |

€186.00 | 2023-01-19 |

Boc-3,4-difluoro-DL-phenylalanine 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

Boc-3,4-difluoro-DL-phenylalanineに関する追加情報

Boc-3,4-difluoro-DL-phenylalanine(CAS No. 1214041-87-8)の専門的解説と応用

Boc-3,4-difluoro-DL-phenylalanine(CAS No. 1214041-87-8)は、有機合成化学や医薬品開発分野で重要な役割を果たす保護アミノ酸の一種です。Boc基(tert-ブトキシカルボニル基)で保護された3,4-ジフルオロ-DL-フェニルアラニンであり、ペプチド合成や創薬研究において高い汎用性を持ちます。近年、フッ素化アミノ酸の需要が増加する中、この化合物は代謝安定性や脂溶性の向上を目的とした分子設計に頻繁に利用されています。

この化合物の構造的特徴は、フェニル環上の3,4位に導入されたフッ素原子にあります。フッ素の強い電子吸引性により、分子間相互作用や立体配座が変化し、生体分子との親和性調整が可能となります。特に創薬化学分野では、標的タンパク質との結合親和性を最適化するための構造活性相関(SAR)研究において重要な役割を果たします。

Boc-3,4-difluoro-DL-phenylalanineの合成プロセスは、多段階有機反応を経て行われます。一般的には、DL-フェニルアラニンを出発物質とし、選択的フッ素化反応とBoc保護を組み合わせて製造されます。グリーンケミストリーの観点から、近年では触媒的フッ素化法やマイクロ波反応などの効率的な手法が注目されています。

応用分野としては、抗がん剤や神経疾患治療薬の開発において、薬物動態(ADME)特性を改善するための構造修飾に活用されています。例えば、プロテアーゼ阻害剤やGPCRリガンドの設計において、フッ素化アミノ酸を導入することで生物学的半減期の延長や血脳関門透過性の向上が報告されています。

分析技術に関しては、HPLCやLC-MSによる純度評価が一般的です。質量分析では、特徴的なフラグメンテーションパターンが確認でき、NMR分析ではフッ素原子の影響を受けたプロトン化学シフトが観測されます。保存条件としては、湿気や光を避け、低温で保管することが推奨されます。

市場動向として、バイオ医薬品やペプチド医薬品の需要拡大に伴い、修飾アミノ酸の市場規模は年々成長しています。個別化医療やターゲットドラッグデリバリーの進展により、Boc-3,4-difluoro-DL-phenylalanineのような機能性アミノ酸誘導体への関心が高まっています。

安全性に関するデータでは、適切に取り扱う限り重大な危険性は報告されていませんが、個人防護具(PPE)の使用と局所排気装置の設置が推奨されます。廃棄時には、有機廃棄物処理基準に従う必要があります。

研究開発の最新トレンドとしては、AIを活用した分子設計や自動合成プラットフォームとの組み合わせが注目されています。Boc-3,4-difluoro-DL-phenylalanineのようなフッ素化ビルディングブロックは、デジタルツイン技術を用いたin silicoスクリーニングにおいて重要なリソースとなっています。

学術的な意義としては、非天然型アミノ酸研究のモデル化合物としても価値があります。タンパク質工学分野では、フッ素化アミノ酸を組み込んだ人工酵素の開発が進められており、酵素安定性の向上や新規触媒機能の付与が期待されています。

今後の展望としては、持続可能な製造プロセスの開発や、バイオベース原料からの合成ルート確立が課題となります。カーボンニュートラルな化学合成の流れの中で、Boc-3,4-difluoro-DL-phenylalanineのような高機能分子のグリーン合成法が求められています。

1214041-87-8 (Boc-3,4-difluoro-DL-phenylalanine) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)